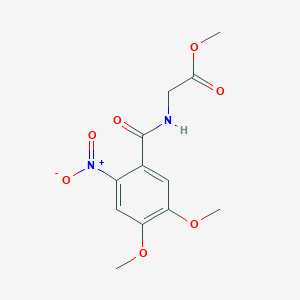
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide, also known as GW3965, is a synthetic compound that belongs to a class of drugs known as liver X receptor (LXR) agonists. It was first synthesized in 2006 and has been extensively studied for its potential therapeutic uses in various diseases.
Aplicaciones Científicas De Investigación
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic uses in various diseases, including atherosclerosis, diabetes, and cancer. It has been shown to have anti-inflammatory, anti-atherosclerotic, and lipid-lowering effects. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Mecanismo De Acción
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide works by activating LXR, a nuclear receptor that regulates lipid metabolism and inflammation. It binds to LXR and induces the expression of genes that are involved in cholesterol efflux, fatty acid oxidation, and anti-inflammatory pathways. This leads to a decrease in cholesterol levels, a reduction in inflammation, and an improvement in insulin sensitivity.
Biochemical and Physiological Effects:
2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease plasma triglyceride and cholesterol levels, increase high-density lipoprotein (HDL) cholesterol levels, and decrease low-density lipoprotein (LDL) cholesterol levels. It has also been found to decrease inflammation and improve insulin sensitivity. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a highly selective LXR agonist, which means that it has a specific target and does not affect other receptors. This makes it a useful tool for studying the role of LXR in various diseases. However, one of the limitations of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is that it is a synthetic compound and may not accurately mimic the effects of natural ligands. In addition, its effects may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. One area of interest is its potential therapeutic uses in atherosclerosis and other cardiovascular diseases. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. In addition, there is interest in developing more potent and selective LXR agonists that may have greater therapeutic potential. Overall, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide is a promising compound that has the potential to be used in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide involves a series of chemical reactions that start with the condensation of 2-acetyl-5-methylfuran and 2-aminopyridine to form 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)acetamide. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, 2-(5-methyl-2-furyl)-N-(5-methyl-2-pyridinyl)-4-quinolinecarboxamide. The synthesis process is complex and requires expertise in organic chemistry.
Propiedades
IUPAC Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-7-10-20(22-12-13)24-21(25)16-11-18(19-9-8-14(2)26-19)23-17-6-4-3-5-15(16)17/h3-12H,1-2H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUWJHNGFNVBJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-methylfuran-2-yl)-N-(5-methylpyridin-2-yl)quinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-dichloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5740549.png)
![2,5-dimethyl-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5740551.png)
![3-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]-2H-chromen-2-one](/img/structure/B5740556.png)

![N-[bis(4-methylphenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5740573.png)

methanone](/img/structure/B5740600.png)
![N-(2,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5740605.png)
![N-(4-acetylphenyl)-9-(trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxamide](/img/structure/B5740606.png)
![methyl [7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5740619.png)

![N-(4-fluorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B5740633.png)
![1-(4-methylphenyl)-5-{[(4-methyl-1-piperazinyl)methylene]amino}-1H-pyrazole-4-carbonitrile](/img/structure/B5740636.png)